N,N,3,4-Tetramethyl-2,6-dinitroaniline
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Overview
Description
N,N,3,4-Tetramethyl-2,6-dinitroaniline is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) attached to an aniline ring. Dinitroanilines are widely used in various industrial applications, including the production of dyes and herbicides .
Preparation Methods
The synthesis of N,N,3,4-Tetramethyl-2,6-dinitroaniline typically involves the nitration of aniline derivatives. The nitration process is highly exothermic and requires careful control of reaction conditions to prevent decomposition and explosion . A common method involves a two-step process where mononitration is followed by a second nitration step. This process can be conducted in a continuous-flow microreactor to enhance safety and selectivity .
Chemical Reactions Analysis
N,N,3,4-Tetramethyl-2,6-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N,3,4-Tetramethyl-2,6-dinitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It is studied for its potential effects on biological systems, particularly its interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes and herbicides.
Mechanism of Action
The mechanism of action of N,N,3,4-Tetramethyl-2,6-dinitroaniline involves its interaction with cellular microtubules. It disrupts the mitotic process by interfering with spindle microtubules, leading to cell cycle arrest at metaphase. This mechanism is similar to that of other dinitroaniline herbicides, which cause swelling of root tips and inhibition of lateral root development .
Comparison with Similar Compounds
N,N,3,4-Tetramethyl-2,6-dinitroaniline can be compared with other dinitroaniline compounds such as:
- 2,4-Dinitroaniline
- 2,6-Dinitroaniline
- 3,5-Dinitroaniline
These compounds share similar chemical structures but differ in the position and number of nitro groups and other substituents. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
40487-40-9 |
---|---|
Molecular Formula |
C10H13N3O4 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
N,N,3,4-tetramethyl-2,6-dinitroaniline |
InChI |
InChI=1S/C10H13N3O4/c1-6-5-8(12(14)15)10(11(3)4)9(7(6)2)13(16)17/h5H,1-4H3 |
InChI Key |
NRMYUJBWRRMJDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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